Alfatradiol, also known as Epiestradiol and Epiestrol, is a natural steroid hormone classified as a non-feminizing stereoisomer of estradiol. It is primarily derived from the metabolism of estradiol and exhibits distinct biological properties that differentiate it from its more common counterpart, 17 beta-estradiol. Alfatradiol is recognized for its role in various physiological processes, particularly in the context of hormonal therapies and research applications.
Alfatradiol is synthesized from estradiol and can be found in certain plant extracts. Its natural occurrence and synthesis can also be facilitated through specific enzymatic pathways involving aromatase enzymes. This compound is often utilized in pharmaceutical formulations aimed at treating hormonal imbalances.
Alfatradiol falls under the category of estrogens, specifically as a 17 alpha-estradiol. It is classified based on its structural characteristics and biological activity, which include:
The synthesis of Alfatradiol can be achieved through various methods, including:
One common synthetic route involves the reduction of 17 beta-estradiol using specific reducing agents or enzymes that selectively yield the 17 alpha-isomer. The process may involve:
Alfatradiol has a molecular formula of and features a steroid nucleus with specific functional groups that confer its biological activity. The structural representation includes:
The compound's molecular weight is approximately 272.39 g/mol, and it exhibits a characteristic three-dimensional conformation typical of steroid hormones.
Alfatradiol participates in various chemical reactions, including:
The reactivity profile of Alfatradiol includes:
Alfatradiol exerts its effects primarily through interaction with estrogen receptors (ERs), particularly ER-alpha and ER-beta. The mechanism involves:
Studies show that Alfatradiol has a lower binding affinity for estrogen receptors compared to 17 beta-estradiol, which correlates with its reduced feminizing effects while still promoting beneficial estrogenic activities.
Alfatradiol is typically presented as a white to off-white crystalline powder with the following properties:
The chemical properties include:
Relevant data indicates that Alfatradiol's stability makes it suitable for pharmaceutical formulations where prolonged shelf life is desired.
Alfatradiol has several applications in scientific research and medicine, including:
Alfatradiol (17α-estradiol, αE2) binds both ERα and ERβ isoforms but exhibits distinct affinity and activation profiles compared to its stereoisomer 17β-estradiol (E2). Binding assays reveal αE2’s affinity for ERα is ~100-fold lower than E2, translating to weaker genomic transcriptional activity [1] [9]. Despite this, αE2 induces unique conformational changes in ERα, enabling partial agonism. For example, in uterine tissue, αE2 acts as an antiestrogen by antagonizing E2-mediated hypertrophy via competitive receptor binding, thereby inhibiting classical genomic signaling [1].
Kinetic analyses using HPLC-MS/MS demonstrate αE2 forms unstable adducts with cytoplasmic ER (cER) during cellular processes like sperm capacitation. This interaction follows autocatalytic kinetics: αE2 accumulates in lipid bilayers until reaching a critical threshold, triggering rapid cER binding and transient adduct formation [9]. Such dynamics suggest tissue-specific modulation of ER stability influences αE2’s transcriptional outcomes.
Table 1: ER Binding Kinetics of Alfatradiol vs. 17β-Estradiol
Parameter | Alfatradiol (αE2) | 17β-Estradiol (E2) |
---|---|---|
ERα Binding Affinity | Low (IC₅₀: ~100× E2) | High |
Transcriptional Activation | Partial agonism | Full agonism |
Adduct Stability | Unstable | Stable |
Antiestrogenic Effect | Yes (uterine tissue) | No |
αE2 activates ER-X, a membrane-associated receptor enriched in brain endothelial and cortical tissues. ER-X signaling occurs via rapid non-genomic pathways, including:
Unlike classical ERs, ER-X exhibits higher affinity for αE2 than for E2. This specificity underpins αE2’s efficacy in mitigating neuroinflammatory pathways without feminizing effects. In astrocytes, αE2-ER-X interactions suppress NF-κB and elevate antioxidant enzymes (e.g., SOD2), highlighting therapeutic potential for neurodegenerative disorders [9].
Genome-wide ChIP-seq analyses reveal αE2 and E2 share overlapping but distinct ERα binding landscapes. In MCF-7 breast cancer cells, αE2 (10–100 nM) induces ERα binding to 10,205 high-confidence genomic sites, with 71% containing estrogen response elements (EREs) – comparable to E2 [5] [10]. Key differences include:
Table 2: ChIP-Seq Metrics of ERα Binding Sites Under Alfatradiol vs. 17β-Estradiol
Feature | Alfatradiol (αE2) | 17β-Estradiol (E2) |
---|---|---|
Total ERα Binding Sites | ~10,205 | ~12,000 |
ERE-Containing Sites | 71% | 68% |
FOXA1 Motif Enrichment | 7% | 25% |
Enhancer-Promoter Distance | >100 kb (common) | <50 kb (common) |
αE2 modulates transcription through enhancer RNA (eRNA) synthesis at ERα-bound loci. GRO-Seq data identify 489 transcribed enhancers under αE2 treatment, linked to:
Thermodynamic modeling indicates αE2-driven enhancers harbor unique TF motif architectures. For example, AP2γ and Sp1 motifs flanking EREs predict eRNA transcription with 92% accuracy, enabling precise regulation of aging- and metabolism-related networks [7]. In male mice, αE2 rescues age-induced insulin resistance via ERα-dependent transcriptional reprogramming in the liver and hypothalamus, confirming epigenetic regulation of metabolic health [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7